molecular formula C12H15N3O B11814783 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11814783
M. Wt: 217.27 g/mol
InChI Key: LDMMLHJWGAOKLL-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a synthetic aromatic amine featuring a 1,2,4-oxadiazole heterocycle substituted with a propyl group at the 3-position and a methyl-substituted aniline moiety at the 5-position. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in drug discovery, particularly in antimicrobial and anticancer applications . The methyl and propyl substituents likely influence lipophilicity and electronic properties, impacting bioavailability and target binding .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

InChI

InChI=1S/C12H15N3O/c1-3-4-11-14-12(16-15-11)9-6-5-8(2)10(13)7-9/h5-7H,3-4,13H2,1-2H3

InChI Key

LDMMLHJWGAOKLL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclocondensation of arylamidoximes with n-butanal, followed by oxidation. For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The aniline moiety allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in an appropriate solvent.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxadiazole derivatives.

Scientific Research Applications

2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Propyl vs. tert-Butyl: The tert-butyl group in 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline confers steric bulk and metabolic stability but may reduce solubility, limiting its therapeutic window .
  • Aryl vs. Alkyl: Aryl-substituted oxadiazoles (e.g., 4-(3-(4-trifluoromethylphenoxy)phenyl)-aniline) exhibit strong antimicrobial activity due to enhanced target binding via π-π interactions . The target compound’s alkyl substituents may favor different mechanisms, such as hydrophobic pocket interactions.

Biological Activity

2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a synthetic organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique structure that includes a methyl group and a propyl-substituted oxadiazole moiety, which contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1156723-45-3

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit significant biological activity. Specifically, 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been studied for its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies suggest that this compound may inhibit the growth of various microbial strains by interacting with key enzymes essential for microbial survival. The following table summarizes some findings related to its antimicrobial efficacy:

Microbial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus0.0195 mg/mLComplete death within 8 hours
Escherichia coli0.025 mg/mLSignificant inhibition observed
Bacillus mycoides0.0048 mg/mLEffective against growth
Candida albicans0.039 mg/mLModerate antifungal activity

The MIC values indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungal strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have demonstrated that 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline shows cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in several case studies:

  • Case Study A : Treatment of breast cancer cell line MCF-7 showed a dose-dependent decrease in cell viability.
  • Case Study B : The compound was tested against lung cancer cell line A549, resulting in significant cytotoxicity at concentrations above 10 µM.

These findings suggest that the compound may act through mechanisms involving apoptosis induction and disruption of cell cycle progression .

The biological activity of 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can be attributed to its structural features that facilitate binding to specific biological targets. The oxadiazole ring enhances solubility and bioactivity, allowing for effective interaction with enzymes and receptors involved in microbial growth and cancer cell proliferation.

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